molecular formula C5H10 B7770958 Cyclopentane CAS No. 68476-56-2

Cyclopentane

Cat. No.: B7770958
CAS No.: 68476-56-2
M. Wt: 70.13 g/mol
InChI Key: RGSFGYAAUTVSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentane (C₅H₁₀) is a saturated alicyclic hydrocarbon with a five-membered carbon ring. Its non-planar "envelope" conformation reduces eclipsing hydrogen interactions, lowering ring strain to ~1.4 kcal/mol compared to a hypothetical planar structure . Key physical properties include a boiling point of 49.3°C, density of 0.751 g/cm³, and low water solubility . This compound is relatively unreactive under standard conditions but undergoes oxidation, halogenation, and thermal decomposition under stress . Industrially, it is used as a blowing agent for polyurethane foams (e.g., in refrigeration systems) due to its low thermal conductivity (16.3 mW·m⁻¹·K⁻¹) and stability , as well as a promoter for hydrogen hydrate formation in gas storage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSFGYAAUTVSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Record name CYCLOPENTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/498
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name cyclopentane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cyclopentane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024886
Record name Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclopentane appears as a clear colorless liquid with a petroleum-like odor. Flash point of -35 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH MILD ODOUR., Colorless liquid with a mild, sweet odor.
Record name CYCLOPENTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/498
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclopentane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/387
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOPENTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/336
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclopentane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0171.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

120.7 °F at 760 mmHg (USCG, 1999), 49.2 °C, 49 °C, 121 °F
Record name CYCLOPENTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/498
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOPENTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/336
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclopentane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0171.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

less than 20 °F (USCG, 1999), -37 °C, -20 °C (-4 °F) (Closed cup), <20 °F (<-7 °C) (Closed cup), -37 °C c.c., <20 °F, -35 °F
Record name CYCLOPENTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/498
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclopentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/387
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOPENTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/336
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclopentane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0171.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), In water, 156 ppm at 25 °C, Miscible with other hydrocarbon solvents, alcohol, ether, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Solubility in water: none, Insoluble
Record name CYCLOPENTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/498
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Cyclopentane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0171.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.74 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7457 g/cu cm at 20 °C, Relative density (water = 1): 0.8 (20 °C), 0.75
Record name CYCLOPENTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/498
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOPENTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/336
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclopentane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0171.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.42 (Air = 1), Relative vapor density (air = 1): 2.4
Record name CYCLOPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

400 mmHg at 88 °F (NIOSH, 2023), 317.8 [mmHg], VP: 400 mm Hg at 31.0 °C, 317.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 45, 400 mmHg at 88 °F, (88 °F): 400 mmHg
Record name CYCLOPENTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/498
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclopentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/387
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOPENTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/336
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclopentane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0171.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

287-92-3, 68476-56-2
Record name CYCLOPENTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/498
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000287923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocarbons, cyclic C5 and C6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOPENTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydrocarbons, cyclic C5 and C6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86PB90RNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOPENTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/336
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclopentane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GY2477F0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-137 °F (USCG, 1999), -93.4 °C, -94 °C, -137 °F
Record name CYCLOPENTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/498
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOPENTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/336
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclopentane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0171.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Preparation Methods

Continuous Hydrogenation of Cyclopentadiene

The continuous hydrogenation of cyclopentadiene represents a state-of-the-art approach, as detailed in the patent CN1911875A. This method addresses historical challenges such as exothermic reaction control and catalyst deactivation through innovative engineering solutions:

  • Reactor Design : A fixed-bed reactor integrated with a venturi ejector ensures efficient mixing of cyclopentadiene, hydrogen, and solvent. The ejector atomizes the gas-liquid mixture, enhancing contact between reactants and the catalyst surface.

  • Catalyst System : The process employs a palladium (Pd)-supported γ-alumina (γ-Al₂O₃) catalyst with a Pd loading of 0.2–0.6 wt%. This combination balances activity and stability, minimizing side reactions like dimerization.

  • Solvent Selection : this compound itself serves as a solvent, though alternatives such as n-hexane, toluene, or methanol are viable. The solvent-to-cyclopentadiene weight ratio (5:1 to 10:1) mitigates temperature spikes by absorbing reaction heat.

  • Operational Parameters :

    • Temperature: 44–72°C

    • Pressure: 0.9–1.8 MPa

    • Hydrogen-to-cyclopentadiene molar ratio: 3:1 to 4:1

Catalyst Systems and Reaction Optimization

The choice of catalyst profoundly influences hydrogenation efficiency.

Palladium-Based Catalysts

Pd/γ-Al₂O₃ catalysts dominate industrial applications due to their high activity and selectivity. Key performance factors include:

  • Pd Dispersion : Finer Pd particles on γ-Al₂O₃ increase active sites, enhancing reaction rates.

  • Acid Resistance : γ-Al₂O₃’s stability under acidic conditions (pH 4–6) prevents carrier degradation during prolonged use.

  • Poisoning Resistance : Sulfur-containing impurities in feedstocks can deactivate Pd. Pretreatment steps like adsorption over activated carbon mitigate this risk.

Alternative Catalysts

Nickel and ruthenium catalysts have been explored but exhibit lower selectivity. For example, nickel-based systems require higher temperatures (>100°C), promoting unwanted ring-opening reactions.

Comparative Analysis of Hydrogenation Techniques

The table below contrasts continuous cyclopentadiene hydrogenation with the two-step dicyclopentadiene approach:

ParameterContinuous Cyclopentadiene HydrogenationTwo-Step Dicyclopentadiene Process
Catalyst Pd/γ-Al₂O₃ (0.2–0.6 wt%)Pd/γ-Al₂O₃
Temperature 44–72°C150–200°C (depolymerization)
Pressure 0.9–1.8 MPa1.0–2.0 MPa
Yield >85%~76%
Key Advantage External circulation prevents overheatingUtilizes stable dicyclopentadiene
Key Limitation Higher solvent consumptionEnergy-intensive depolymerization

Alternative Preparation Methods

Isolation from Petroleum Fractions

This compound occurs naturally in light naphtha streams (C₅–C₆ fractions). Isolation involves:

  • Distillation : Fractional distillation separates this compound (boiling point: 49°C) from linear alkanes and cyclopentene.

  • Extractive Distillation : Polar solvents like sulfolane improve separation efficiency by altering relative volatilities.

However, this method is constrained by feedstock variability and low this compound concentrations (<5% in typical naphtha).

Biochemical Routes

Emerging research explores enzymatic cyclization of linear precursors, though yields remain non-competitive with catalytic methods.

Industrial Applications and Process Challenges

Blowing Agent for Polyurethane Foams

This compound’s low global warming potential (GWP ≈ 10) has driven its adoption in refrigerator insulation. Manufacturers prioritize high-purity (>99%) this compound to ensure foam uniformity.

Technical Challenges

  • Exothermicity Management : Even with external circulation, large-scale reactors require precise temperature control to avoid runaway reactions.

  • Catalyst Lifespan : Pd leaching and sintering necessitate periodic catalyst regeneration or replacement.

  • Byproduct Formation : Dicyclopentadiene and cyclopentene impurities must be minimized through optimized residence times and H₂ excess.

Chemical Reactions Analysis

Types of Reactions: Cyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclopentanone

    Reduction: this compound

    Substitution: Cyclopentyl halides

Scientific Research Applications

Chemical Properties and Structure

Cyclopentane is characterized by a ring structure consisting of five carbon atoms, each bonded to two hydrogen atoms. It has a boiling point of 49 °C and a freezing point of -94 °C, making it a liquid at room temperature. Its low boiling point and high volatility make it suitable for various applications, particularly as a solvent and blowing agent.

Industrial Applications

  • Blowing Agent in Insulation Materials
    • This compound is primarily used as an eco-friendly blowing agent in the production of polyurethane foams. This application is crucial in the insulation of refrigerators, freezers, and other thermal insulation products.
    • Advantages : this compound significantly reduces greenhouse gas emissions compared to traditional blowing agents like chlorofluorocarbons (CFCs). It can lower GHG emissions by up to 99% during the insulating process .
  • Solvent in Chemical Processes
    • It serves as an effective solvent in various chemical reactions, particularly in the pharmaceutical and chemical industries. This compound can dissolve a wide range of organic compounds, making it ideal for extraction and purification processes .
  • Manufacture of Synthetic Resins and Rubber Adhesives
    • This compound is utilized in producing synthetic resins and rubber adhesives, which are essential components in construction materials and consumer products .
  • Refrigeration Industry
    • In refrigeration applications, this compound acts not only as a refrigerant but also enhances the insulation properties of polymer foams used in appliances like refrigerators and freezers .
  • Pharmaceutical Applications
    • The compound is involved in synthesizing various pharmaceutical products, including analgesics and antitumor agents. Its unique structure allows for specific interactions with biological systems, enhancing drug efficacy .

Scientific Research Applications

  • Low-Temperature Oxidation Studies
    • Recent studies have focused on the low-temperature oxidation mechanisms of this compound using advanced analytical techniques like molecular beam sampling vacuum ultraviolet photoionization mass spectrometry (MB-VUV-PI-TOFMS). These investigations reveal insights into reaction pathways critical for understanding combustion processes .
  • Hydrate Formation Research
    • This compound hydrates are studied for their potential applications in energy storage and transportation. Research indicates that interfacial rheology plays a significant role in hydrate formation, impacting the mechanical properties of these materials .
  • Organic Chemistry Research
    • In organic chemistry, this compound serves as a model compound for studying reaction mechanisms and developing novel synthetic methodologies due to its unique cyclic structure .

Case Study 1: this compound as an Eco-Friendly Blowing Agent

A study conducted by Polaris Market Research highlighted the increasing demand for this compound as an eco-friendly alternative in the insulation industry. The market was valued at USD 287.6 million in 2021, with a projected CAGR of 7.8% from 2022 to 2030, driven by environmental regulations and consumer demand for sustainable products .

YearMarket Value (USD)CAGR (%)
2021287.6 million-
2022N/A7.8
2030N/AN/A

Case Study 2: this compound in Pharmaceutical Synthesis

Research published in PubMed showcases this compound's role in synthesizing complex pharmaceuticals through innovative chemical pathways that enhance drug delivery mechanisms . This application underscores its importance in developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopentane vs. Cyclohexane

  • Structure and Reactivity : this compound’s puckered ring creates bond strain (~1.4 kcal/mol), making it more reactive than cyclohexane (nearly strain-free chair conformation). This strain facilitates ring-opening reactions, such as thermal decomposition to 1-pentene and cyclopropane , whereas cyclohexane’s stability requires harsher conditions for similar reactions .
  • Applications : this compound forms hydrogen hydrates with higher dissociation temperatures (280.7–283.7 K) than tetrahydrofuran (THF)-based hydrates, ideal for gas storage . In contrast, cyclohexane’s stability makes it a preferred solvent in organic synthesis.
  • Inhibitor Activity : this compound and cyclohexane derivatives in benzimidazole-based FabI inhibitors show comparable IC₅₀ values (10–70 nM). However, this compound derivatives (e.g., compound 11) exhibit 10-fold greater potency than cyclohexane derivatives (compound 12) in specific configurations .

This compound vs. Cyclopropane

  • Stability : Cyclopropane’s highly strained 60° bond angles make it prone to explosive ring-opening, whereas this compound’s moderate strain allows controlled reactivity .
  • Toxicity : this compound has stronger narcotic effects than cyclopropane but a wider safety margin than its methyl derivatives (e.g., methylthis compound) .

This compound vs. Cyclopentene

  • Reactivity : Cyclopentene’s double bond enables addition reactions (e.g., hydrogenation, halogenation) and polymerization, unlike this compound’s single-bonded structure .
  • Applications : this compound serves as a solvent and blowing agent, while cyclopentene is a key intermediate in synthesizing agrochemicals and pharmaceuticals .

Data Tables

Table 1: Physical and Chemical Properties

Property This compound Cyclopentene Cyclohexane
Molecular Formula C₅H₁₀ C₅H₈ C₆H₁₂
Boiling Point (°C) 49.3 44.2* 80.7*
Density (g/cm³) 0.751 0.772* 0.779*
Ring Strain Energy ~1.4 kcal/mol N/A ~0.1 kcal/mol
Key Reactivity Thermal decomposition Addition reactions Stable under mild conditions

*Data inferred from general knowledge due to evidence gaps.

Research Findings

  • Ring Strain and Reactivity: this compound’s puckered conformation reduces strain but remains reactive enough for controlled thermal decomposition, unlike cyclohexane .
  • Pseudorotation : this compound’s dynamic puckering ("pseudorotation") lowers entropy in the gas phase, confirmed by thermodynamic studies .
  • Inhibitor Design : this compound derivatives outperform cyclohexane in specific benzimidazole-based inhibitors, highlighting steric and electronic advantages .

Biological Activity

Cyclopentane is a cyclic alkane with the molecular formula C₅H₁₀, consisting of a five-membered ring. While this compound itself is primarily recognized for its physical properties and applications as a solvent or in organic synthesis, several derivatives and related compounds exhibit significant biological activity. This article reviews the biological activities associated with this compound derivatives, particularly focusing on their therapeutic potential in various medical fields.

Overview of this compound Derivatives

This compound derivatives are often synthesized to enhance biological activity compared to the parent compound. Notable derivatives include cyclopentenone prostaglandins and this compound-1,2-diones, which have been studied for their anti-inflammatory, anti-cancer, and antiviral properties.

Key Derivatives and Their Activities

  • Cyclopentenone Prostaglandins :
    • PGA2, PGA1, PGJ2 : These compounds are derived from the dehydration of PGE2 and exhibit potent anti-inflammatory and anti-neoplastic activities. Their mechanisms involve interaction with cellular target proteins rather than G-protein coupled receptors. For instance, 15-deoxy-Delta(12,14)-PGJ(2) acts as a ligand for the nuclear receptor PPARgamma, modulating gene transcription involved in inflammation and cancer progression .
  • This compound-1,2-dione :
    • This compound has been evaluated as a bio-isostere of carboxylic acids. It has shown promising results as a thromboxane A2 receptor antagonist with an IC50 comparable to traditional carboxylic acid antagonists . The structure-activity relationship indicates that specific orientations of the 1,2-dione fragment are crucial for biological efficacy.
  • This compound Derivatives in Antiviral Applications :
    • Several this compound derivatives have demonstrated potent inhibitory effects against influenza viruses. Compounds such as RWJ-270201 and BCX-1827 were tested against various strains of influenza A and B viruses, showing effective inhibition in cell culture assays .

Case Study 1: Anti-Inflammatory Activity of Cyclopentenone Prostaglandins

A study highlighted the role of cyclopentenone prostaglandins in modulating inflammatory responses through the inhibition of NF-kappaB pathways. The research demonstrated that 15-deoxy-Delta(12,14)-PGJ(2) could inhibit NF-kappaB-mediated transcriptional activation, showcasing its potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Anticancer Potential of this compound Derivatives

In another investigation, various Δ2-isoxazoline fused this compound derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. Notably, certain compounds displayed significant cytotoxic effects on MCF-7 breast cancer cells by inducing cell cycle arrest at the S phase . This suggests that structural modifications can lead to enhanced anticancer activity.

Comparative Table of Biological Activities

Compound/DerivativeActivity TypeIC50/EC50 Value (µM)Mechanism of Action
Cyclopentenone Prostaglandin PGJ2Anti-inflammatoryN/APPARgamma activation; NF-kappaB inhibition
This compound-1,2-dioneThromboxane A2 antagonist0.054Competitive inhibition at TP receptor
RWJ-270201AntiviralN/ANeuraminidase inhibition against influenza viruses
Δ2-isoxazoline fused cyclopentanesAnticancerN/AInduces cell cycle arrest in cancer cells

Q & A

Q. How can researchers determine the thermodynamic properties of cyclopentane for modeling applications?

Methodological Answer: Utilize vapor-flow calorimetry to measure heat capacities, heats of vaporization, and gas imperfection data. Cross-validate results with spectroscopic studies to account for molecular dynamics, such as pseudorotation in this compound’s puckered ring structure. For phase equilibria, apply equations of state (e.g., Peng-Robinson) calibrated using NIST ThermoData Engine parameters and experimental datasets .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Prioritize flammability controls (e.g., explosion-proof equipment, inert atmospheres) and use impermeable, static-resistant PPE. For inhalation risks, employ fume hoods and air quality monitors. Reference SDS guidelines for storage (away from oxidizers) and disposal, emphasizing this compound’s aquatic toxicity (Chronic Category 3) .

Q. What methods are effective for synthesizing and purifying this compound for experimental use?

Methodological Answer: this compound can be synthesized via catalytic hydrogenation of cyclopentadiene or isolated from petroleum fractions. Purification involves fractional distillation under nitrogen to minimize degradation, followed by gas chromatography (GC) to verify purity (>98%). For reagent-grade applications, molecular sieves remove trace water .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s OH radical reaction kinetics?

Methodological Answer: Discrepancies in rate coefficients (e.g., 30% lower experimental kOH vs. SAR predictions for this compound) require comparative studies using relative rate methods with reference hydrocarbons. Analyze experimental conditions (pressure, temperature, radical sources) and validate via laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) to refine structure-activity relationships .

Q. What experimental designs optimize this compound hydrate phase equilibria studies for desalination applications?

Methodological Answer: Use high-pressure reactors with precise temperature control (±0.1°C) to measure hydrate stability in brine solutions. Validate models (e.g., ABOC method) against experimental data for salt-water systems (NaCl, MgCl2). Incorporate Raman spectroscopy to monitor hydrate crystal structure and dissociation kinetics .

Q. How does pseudorotation affect this compound’s thermodynamic behavior in computational models?

Methodological Answer: Integrate pseudorotation (ring puckering) into molecular dynamics simulations using force fields parameterized for this compound’s non-planar conformers. Compare calculated entropy and heat capacity values with calorimetric data to assess model accuracy. Address discrepancies via hybrid quantum mechanics/molecular mechanics (QM/MM) approaches .

Q. What mechanisms drive this compound’s photolytic decomposition under UV exposure?

Methodological Answer: Conduct gas-phase photolysis experiments at controlled wavelengths (e.g., 1470–1067 Å) to track radical formation (methyl, ethyl) via mass spectrometry. Compare isotopic labeling (C5D10 vs. C5H10) to elucidate ring-opening pathways and fragmentation dynamics. Correlate quantum yields with computational TD-DFT studies .

Q. How do surfactants influence this compound hydrate formation kinetics in flow systems?

Methodological Answer: Design benchtop viscometer setups with this compound/water emulsions to monitor hydrate plugging under shear stress. Test anionic (SDS) vs. nonionic surfactants, measuring induction times and crystal morphology via microscopy. Optimize surfactant concentration to balance inhibition efficacy and environmental toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentane
Reactant of Route 2
Cyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.